molecular formula C9H12N2O3S B14685090 N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide CAS No. 33469-50-0

N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide

Cat. No.: B14685090
CAS No.: 33469-50-0
M. Wt: 228.27 g/mol
InChI Key: UJYOMMDIHAGTPR-UHFFFAOYSA-N
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Description

N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of an ethyl group, a methyl group, and a nitroso group attached to a benzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide typically involves the nitration of N-ethyl-4-methylbenzenesulfonamide. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to form an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-Ethyl-4-methyl-N-nitrobenzene-1-sulfonamide.

    Reduction: N-Ethyl-4-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction disrupts essential biological processes, resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methylbenzenesulfonamide: Lacks the nitroso group, making it less reactive.

    N-Methyl-4-nitrosobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-nitrobenzenesulfonamide: Contains a nitro group instead of a nitroso group.

Uniqueness

N-Ethyl-4-methyl-N-nitrosobenzene-1-sulfonamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33469-50-0

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-ethyl-4-methyl-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-3-11(10-12)15(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

UJYOMMDIHAGTPR-UHFFFAOYSA-N

Canonical SMILES

CCN(N=O)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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